5-[(Ethylsulfanyl)methyl]thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Ethylsulfanyl)methyl]thiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with an ethylsulfanyl group and a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-[(Ethylsulfanyl)methyl]thiophene-3-carboxylic acid, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or thiol surrogates like EtOCS2K . These methods are environmentally sustainable and provide good yields of substituted thiophenes.
Chemical Reactions Analysis
Types of Reactions
5-[(Ethylsulfanyl)methyl]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
5-[(Ethylsulfanyl)methyl]thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 5-[(Ethylsulfanyl)methyl]thiophene-3-carboxylic acid involves its interaction with molecular targets and pathways. For instance, thiophene derivatives can inhibit enzymes or modulate receptor activity, leading to their therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 2-Butylthiophene
- 2-Octylthiophene
- 2,5-Disubstituted thiophenes
Uniqueness
5-[(Ethylsulfanyl)methyl]thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61855-01-4 |
---|---|
Molecular Formula |
C8H10O2S2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
5-(ethylsulfanylmethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H10O2S2/c1-2-11-5-7-3-6(4-12-7)8(9)10/h3-4H,2,5H2,1H3,(H,9,10) |
InChI Key |
VDVCBHJJDYGSNP-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=CC(=CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.